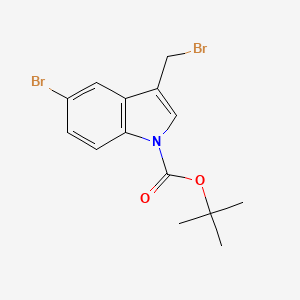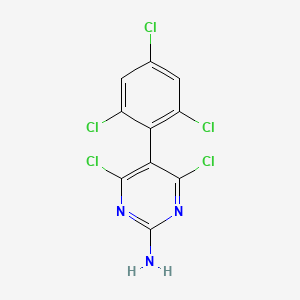
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of multiple chlorine atoms attached to both the pyrimidine ring and the phenyl group, making it a highly chlorinated derivative. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,4,6-trichlorophenylamine with a chlorinated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
Applications De Recherche Scientifique
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiplatelet and anticoagulant activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in its role as an intermediate in the synthesis of antiplatelet drugs, it helps inhibit platelet aggregation by blocking the P2Y12 receptor on platelets, thereby preventing clot formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Another chlorinated pyrimidine derivative used as an intermediate in pharmaceutical synthesis.
2,4-Dichloro-6-methylpyrimidine: A related compound with similar chemical properties but different applications.
Uniqueness
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine is unique due to its highly chlorinated structure, which imparts distinct chemical reactivity and biological activity. Its multiple chlorine atoms make it a versatile intermediate for various synthetic applications, particularly in the pharmaceutical industry.
Propriétés
Formule moléculaire |
C10H4Cl5N3 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4,6-dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H4Cl5N3/c11-3-1-4(12)6(5(13)2-3)7-8(14)17-10(16)18-9(7)15/h1-2H,(H2,16,17,18) |
Clé InChI |
XKHFLCDMCIZQGF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C2=C(N=C(N=C2Cl)N)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


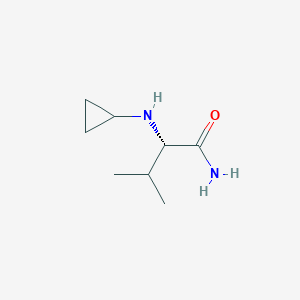
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)
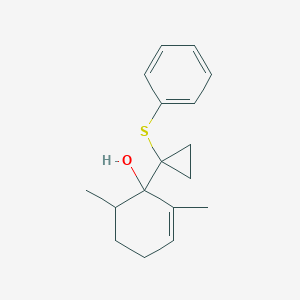

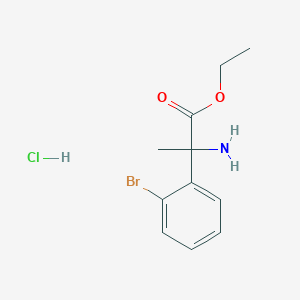
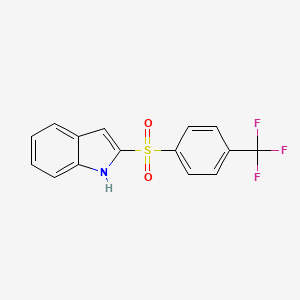
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
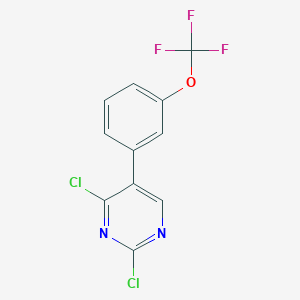
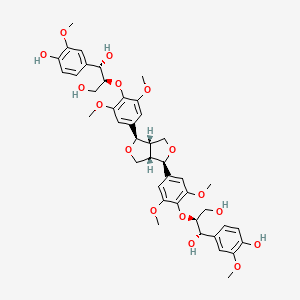
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)

